

# solubility profile of 1-Phenyloxindole in organic solvents

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An In-depth Technical Guide to the Solubility Profile of 1-Phenyloxindole in Organic Solvents

For the Attention of: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive framework for understanding and determining the solubility of **1-phenyloxindole** in various organic solvents. Given the limited availability of public quantitative solubility data for this compound, this document focuses on delivering detailed experimental protocols for both qualitative and quantitative solubility determination. It includes a structured presentation of known solubility information and visual workflows to guide laboratory investigations.

## Introduction to 1-Phenyloxindole

**1-Phenyloxindole** is a heterocyclic organic compound featuring a phenyl group attached to an oxindole core.[1] Its chemical structure lends it to applications in medicinal chemistry and organic synthesis, often serving as a scaffold for the development of new therapeutic agents.[2] [3] An understanding of its solubility is critical for its application in drug formulation, purification, and chemical reactions.

Physical and Chemical Properties:

Molecular Formula: C14H11NO[4]

Molecular Weight: 209.24 g/mol [4]



Appearance: White to light yellow crystalline powder[4]

Melting Point: 120-126 °C[4]

• Water Solubility: 74.3 mg/L at 20 °C (practically insoluble)[3][4][5]

## **Solubility Profile of 1-Phenyloxindole**

**1-Phenyloxindole** is characterized by its low aqueous solubility and good solubility in several organic solvents.[4] This behavior is consistent with its moderately lipophilic nature.[4] While extensive quantitative data is not widely published, qualitative assessments have been noted in the literature. The following table summarizes the available information and provides a template for recording experimentally determined quantitative data.

Table 1: Solubility of 1-Phenyloxindole in Various Solvents



Solvent	Chemical Class	Qualitative Solubility	Quantitative Solubility ( g/100 mL at 25°C)
Water	Protic	Practically Insoluble[3] [4][5]	0.00743[3][4][5]
Toluene	Aromatic Hydrocarbon	Soluble[4]	Data not available
Ethanol	Protic, Polar	Soluble[4]	Data not available
Diethyl Ether	Ether	Soluble[4]	Data not available
Acetone	Ketone	To be determined	Data not available
Dichloromethane	Halogenated Hydrocarbon	To be determined	Data not available
Ethyl Acetate	Ester	To be determined	Data not available
Acetonitrile	Nitrile	To be determined	Data not available
N,N- Dimethylformamide (DMF)	Amide	To be determined	Data not available
Dimethyl Sulfoxide (DMSO)	Sulfoxide	To be determined	Data not available

# **Experimental Protocols for Solubility Determination**

To ascertain the precise solubility of **1-phenyloxindole** in various organic solvents, a systematic experimental approach is recommended. This involves an initial qualitative assessment followed by a rigorous quantitative determination.

# **Qualitative Solubility Assessment**

This preliminary step provides a rapid estimation of solubility and helps in the selection of solvents for quantitative analysis.



Objective: To classify the solubility of **1-phenyloxindole** as soluble, partially soluble, or insoluble in a selected range of organic solvents at ambient temperature.

#### Materials:

#### • 1-Phenyloxindole

- A range of organic solvents (e.g., toluene, ethanol, acetone, etc.)
- · Small test tubes or vials
- Vortex mixer
- Spatula

#### Procedure:

- Place approximately 10 mg of **1-phenyloxindole** into a small test tube.
- Add the selected solvent in 0.5 mL increments.
- After each addition, cap the test tube and vortex vigorously for 30-60 seconds.
- Visually inspect the solution against a dark background to determine if the solid has completely dissolved.
- Continue adding solvent up to a total volume of 5 mL.
- Record the observations as:
  - Soluble: The compound completely dissolves.
  - Partially soluble: A portion of the compound dissolves, but some solid remains.
  - Insoluble: No significant dissolution is observed.

# Quantitative Solubility Determination (Isothermal Equilibrium Method)

## Foundational & Exploratory





The isothermal equilibrium (or shake-flask) method is a reliable technique for determining the thermodynamic solubility of a compound at a specific temperature.[6]

Objective: To determine the precise concentration of a saturated solution of **1-phenyloxindole** in a given organic solvent at a constant temperature.

#### Materials and Equipment:

#### • 1-Phenyloxindole

- Selected organic solvents
- Scintillation vials with screw caps
- Orbital shaker with temperature control
- Analytical balance
- Volumetric flasks and pipettes
- Syringe filters (e.g., 0.22 μm PTFE)
- High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer

#### Procedure:

- Add an excess amount of 1-phenyloxindole to a vial (enough to ensure undissolved solid remains).
- Accurately pipette a known volume of the chosen organic solvent into the vial.
- Securely cap the vial and place it in an orbital shaker set to a constant temperature (e.g., 25
   °C).
- Agitate the mixture for a sufficient period to reach equilibrium (typically 24-48 hours). A
  preliminary time-course study can determine the optimal equilibration time. [6]

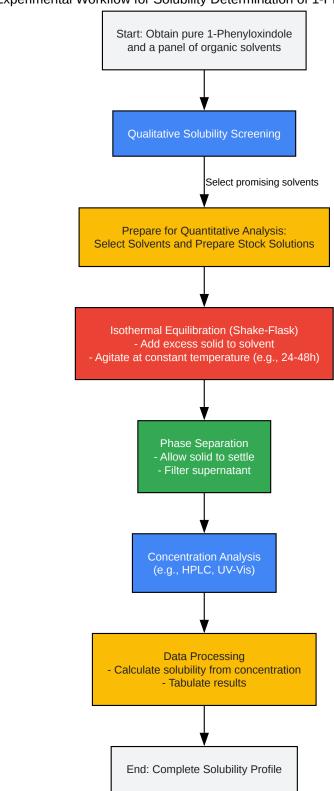


- After equilibration, allow the vials to stand undisturbed for at least 2 hours to permit the undissolved solid to settle.
- Carefully withdraw a sample of the supernatant using a syringe and immediately filter it through a syringe filter into a clean vial to remove any undissolved solid.
- Accurately dilute the filtered saturated solution with the same solvent to a concentration within the linear range of the analytical method.
- Analyze the diluted solution using a validated HPLC or UV-Vis spectrophotometry method to determine the concentration of **1-phenyloxindole**. A pre-established calibration curve is required for this step.
- Calculate the original concentration in the saturated solution, taking into account the dilution factor. The solubility is typically expressed in mg/mL or mol/L.

# **Visualizing the Experimental Workflow**

The following diagram illustrates the logical flow of the experimental protocol for determining the solubility profile of **1-phenyloxindole**.





Experimental Workflow for Solubility Determination of 1-Phenyloxindole

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Caption: Experimental workflow for determining the solubility of **1-phenyloxindole**.



### Conclusion

While specific quantitative solubility data for **1-phenyloxindole** in a wide range of organic solvents is not extensively documented in publicly available literature, this guide provides the necessary experimental framework for its determination. A systematic approach, commencing with qualitative screening and advancing to the robust isothermal equilibrium method for quantitative measurement, will yield dependable and reproducible solubility data. This information is invaluable for the effective utilization of **1-phenyloxindole** in research and development.

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